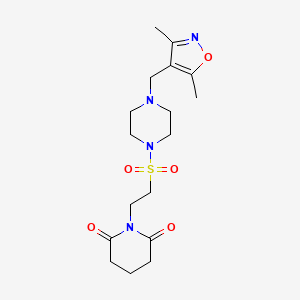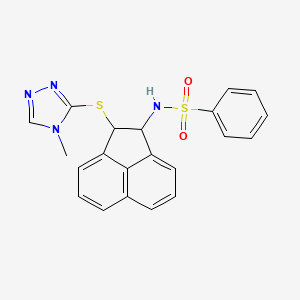![molecular formula C17H19N3O4 B2855929 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034620-09-0](/img/structure/B2855929.png)
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound with the molecular formula C17H19N3O4 and a molecular weight of 329.356.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine and pyrimidine-2-ol under specific conditions to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
化学反応の分析
Types of Reactions
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has significant potential in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: This compound has a similar structure but with a quinoline moiety instead of a pyrimidine moiety.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a hydroxy and methoxy substitution on the phenyl ring.
Uniqueness
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-12-4-5-14(15(10-12)23-2)16(21)20-9-6-13(11-20)24-17-18-7-3-8-19-17/h3-5,7-8,10,13H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFOHIKNTWVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2855846.png)

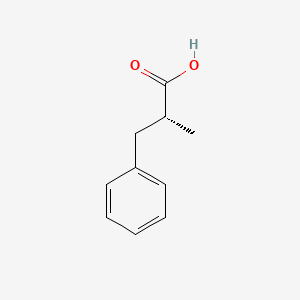
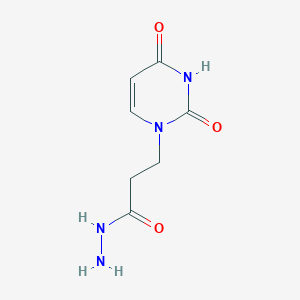
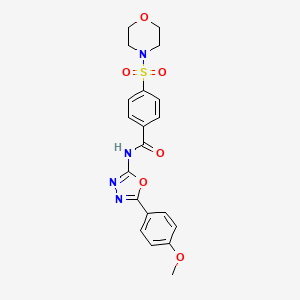
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2855852.png)
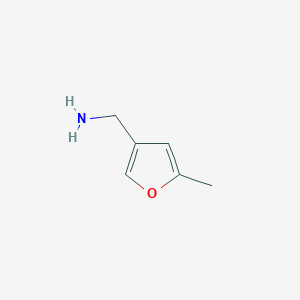
![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)
![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)
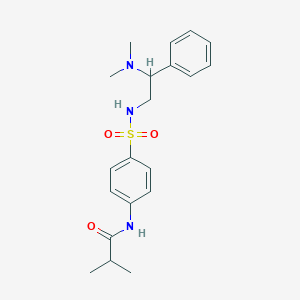
![3-(3,4-dimethoxyphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)
